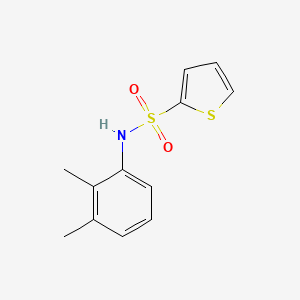

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide

Description

Systematic Nomenclature and Molecular Formula

N-(2,3-Dimethylphenyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with a sulfonamide group at the 2-position and a 2,3-dimethylphenyl substituent attached to the nitrogen atom. Its systematic name adheres to IUPAC nomenclature, reflecting the parent structure (thiophene), substituents (sulfonamide and 2,3-dimethylphenyl), and their positional relationships.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂S₂ |

| Molecular Weight | 267.37 g/mol |

| SMILES Notation | CC1=C(C)C(C)=C(C1)NS(=O)(=O)C2=CC=CS2 |

| InChI Key | RXXVBPGVZWAMRP-UHFFFAOYSA-N |

| LogP | 3.7799 |

The compound’s molecular weight and lipophilicity (logP) suggest moderate solubility in organic solvents, influenced by the electron-withdrawing sulfonamide group and the hydrophobic 2,3-dimethylphenyl moiety.

Three-Dimensional Crystallographic Analysis

While explicit crystallographic data for this compound are not publicly available, its structural features can be inferred from related sulfonamides. Key factors influencing crystal packing include:

- Hydrogen Bonding : The sulfonamide group (–SO₂NH–) forms intermolecular hydrogen bonds via the NH donor and the sulfonamide oxygen atoms as acceptors.

- π-π Interactions : The thiophene and 2,3-dimethylphenyl aromatic rings may participate in stacking interactions, stabilizing the crystal lattice.

- Steric Hindrance : The 2,3-dimethyl substituents on the phenyl ring reduce rotational flexibility, potentially favoring specific conformations.

Studies on analogous sulfonamides (e.g., fluorosulfonamide) highlight that sulfur–nitrogen bond length and nitrogen hybridization (sp³ vs. sp²) critically influence rotational barriers and conformational stability.

Electronic Configuration and Orbital Hybridization Patterns

The electronic structure of this compound is governed by the interplay of its thiophene and sulfonamide functionalities:

1. Thiophene Ring

- The sulfur atom in the thiophene ring adopts sp² hybridization , with one lone pair in a non-hybridized p orbital, enabling aromatic delocalization.

- The 2,3-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, slightly altering the electron density of the thiophene ring.

2. Sulfonamide Group

- The nitrogen atom in the sulfonamide group is typically sp³ hybridized , with a lone pair participating in resonance with the sulfonamide sulfur.

- The sulfur–nitrogen bond exhibits partial double-bond character due to resonance, though experimental data suggest minimal S–N π bonding involving sulfur 3p orbitals.

3. Electronic Distribution

- The sulfonamide oxygen atoms act as electron-withdrawing groups, polarizing the sulfur–nitrogen bond and increasing the compound’s dipole moment.

- The 2,3-dimethylphenyl group’s methyl substituents donate electron density via inductive effects, potentially stabilizing the sulfonamide’s resonance forms.

Comparative Structural Analysis with Related Sulfonamide Derivatives

This compound shares structural motifs with other sulfonamides but differs in substituent placement and electronic effects.

Structural Comparisons

Electronic and Steric Effects

- Positional Isomerism : The 2,3-dimethylphenyl group in the target compound creates steric hindrance between adjacent methyl groups, potentially restricting rotational freedom compared to 2,4-dimethylphenyl analogs.

- Heterocyclic Substituents : Thiophene and benzothiazole rings in related compounds introduce distinct electronic environments, with benzothiazole enhancing conjugation and electron withdrawal.

- N-Alkylation : N,N-Dimethylated sulfonamides (e.g., ) lose hydrogen-bonding capability at nitrogen, altering solubility and intermolecular interactions.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-9-5-3-6-11(10(9)2)13-17(14,15)12-7-4-8-16-12/h3-8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXPGVJHPLHGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,3-dimethylphenyl)thiophene-2-sulfonamide involves the reaction of 2,3-dimethylaniline with thiophene-2-sulfonyl chloride under basic conditions . The reaction typically takes place in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amine group of 2,3-dimethylaniline . The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions, particularly at the sulfur center. Common reactions include:

Mechanistic studies indicate that the sulfonyl group activates the adjacent nitrogen for nucleophilic attack, with palladium or copper catalysts facilitating cross-coupling reactions . Steric hindrance from the 2,3-dimethylphenyl group reduces reactivity at the para position.

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

Density functional theory (DFT) calculations suggest that electron-donating methyl groups on the phenyl ring stabilize transition states during oxidation .

Reductive Transformations

Reduction targets the sulfonamide or aromatic systems:

| Reaction | Reagents | Products | Selectivity | Source |

|---|---|---|---|---|

| Sulfonamide reduction | LiAlH₄, THF, reflux | Thiophene-2-thiol derivatives | >90% | |

| Aromatic ring hydrogenation | H₂, Pd/C, EtOH | Tetrahydrothiophene analogs | 60–75% |

The sulfonamide group resists reduction under mild conditions, enabling selective modification of other functional groups .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] and [4+2] cycloadditions:

These reactions exploit the electron-deficient nature of the thiophene ring, with regioselectivity controlled by steric effects from the dimethylphenyl group .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions:

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide exhibits promising antimicrobial and anticancer properties.

-

Antimicrobial Activity : The compound inhibits bacterial growth by interfering with folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase. It has shown effective activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

Table 1: Antimicrobial Activity of this compound

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action Staphylococcus aureus 32 µg/mL Inhibition of folate synthesis Escherichia coli 64 µg/mL Inhibition of dihydropteroate synthase Candida albicans 128 µg/mL Disruption of cell membrane integrity -

Anticancer Activity : Recent studies have evaluated the compound's ability to induce apoptosis in cancer cell lines. For instance, in A549 (lung cancer) and Caco-2 (colon cancer) cell lines, treatment with the compound resulted in significant reductions in cell viability.

Case Study: Anticancer Efficacy

- A549 Cells : 50% reduction in viability at a concentration of 100 µM.

- Caco-2 Cells : 60% reduction in viability at the same concentration.

The mechanisms underlying these activities include the induction of apoptosis through pathways that may involve reactive oxygen species generation and modulation of apoptotic markers.

Material Science

Thiophene-based compounds, including this compound, are utilized in the development of organic semiconductors , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) . The unique electronic properties imparted by the thiophene ring enhance charge transport capabilities, making these compounds suitable for electronic applications.

Industrial Chemistry

In industrial contexts, this compound can serve as an intermediate for synthesizing other chemical products. Its reactivity allows it to participate in various chemical reactions such as oxidation to form sulfoxides or sulfones and electrophilic substitution reactions on the aromatic ring.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate various enzymes and receptors involved in inflammatory and microbial processes . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, the compound’s anti-microbial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Key Observations :

- Hydrogen Bonding : Sulfonamide moieties (–SO₂NH–) facilitate intermolecular N–H···O interactions, as seen in N-(2,3-dimethylphenyl)-2-methylbenzamide (amide analog), where hydrogen bonds form infinite chains along crystal axes .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Sulfonamide Derivatives

Key Observations :

- Dihedral Angles : In the amide analog (), the aromatic rings form a dihedral angle of 5.9°, suggesting near-planarity, while the sulfonamide’s bulkier –SO₂ group may increase torsional strain.

- Packing Motifs : Sulfonamides often exhibit layered or chain-like packing due to directional hydrogen bonds, contrasting with amides’ simpler linear arrangements .

Biological Activity

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and a dimethylphenyl moiety. The presence of these functional groups is crucial for its biological activity, particularly in inhibiting microbial growth and cancer cell proliferation.

1. Antimicrobial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the production of dihydrofolate in bacteria .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of folate synthesis |

| Escherichia coli | 64 µg/mL | Inhibition of dihydropteroate synthase |

| Candida albicans | 128 µg/mL | Disruption of cell membrane integrity |

The compound has shown effective activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against drug-resistant strains .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives. This compound was evaluated for its ability to induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving A549 (lung cancer) and Caco-2 (colon cancer) cell lines, treatment with the compound resulted in a significant reduction in cell viability:

- A549 Cells : 50% reduction in viability at 100 µM concentration.

- Caco-2 Cells : 60% reduction in viability at the same concentration.

These results indicate that the compound may selectively target certain cancer cells more effectively than others .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), it disrupts folate production in bacteria.

- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death, potentially through the generation of reactive oxygen species (ROS) and modulation of apoptotic markers .

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to confirm the structure of N-(2,3-dimethylphenyl)thiophene-2-sulfonamide?

- Methodology :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹ and N–H bending near 3300 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Methyl groups on the 2,3-dimethylphenyl ring appear as singlets or doublets (δ ~2.2–2.5 ppm). Thiophene protons show splitting patterns influenced by substituents .

- ¹³C NMR : Aromatic carbons resonate at δ ~120–140 ppm, with sulfonamide sulfur contributing to deshielding effects .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Fragmentation patterns validate substituent positions .

Q. What is a standard synthetic route for this compound?

- Procedure :

React thiophene-2-sulfonyl chloride with 2,3-dimethylaniline in anhydrous dichloromethane under nitrogen.

Use triethylamine (TEA) as a base to scavenge HCl.

Purify via column chromatography (silica gel, hexane/ethyl acetate) .

- Key Parameters :

- Yield: >90% (similar to benzenesulfonamide derivatives) .

- Reaction time: 12–24 hours at 0–5°C to minimize side reactions .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure of sulfonamide derivatives influence their properties?

- Structural Analysis :

- Hydrogen Bonding : N–H⋯O interactions between sulfonamide groups form infinite chains (e.g., along the b-axis in similar compounds), stabilizing the crystal lattice .

- Dihedral Angles : The thiophene ring and 2,3-dimethylphenyl group may adopt a twisted conformation (~5–50° dihedral angle), affecting solubility and packing efficiency .

- Validation Tools :

- Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How can discrepancies in biological activity data between sulfonamide derivatives be resolved?

- Analytical Strategies :

Dose-Response Curves : Compare IC₅₀ values for α-glucosidase inhibition or antibacterial activity across derivatives .

Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance antibacterial potency) .

Statistical Validation : Apply ANOVA to assess significance of activity differences .

Q. What challenges arise in refining the crystal structure of sulfonamides with flexible substituents?

- Refinement Issues :

- Disorder in Methyl Groups : Use restraints (e.g., DFIX in SHELXL) to model overlapping positions .

- Twisted Conformations : Apply TLS parameters to account for anisotropic displacement .

- Validation Metrics :

- Check R-factor convergence (<5%) and validate hydrogen positions via difference Fourier maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.